1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Catalog No.
S3099221
CAS No.
618878-57-2
M.F
C24H24N4O4
M. Wt
432.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(4-meth...

CAS Number

618878-57-2

Product Name

1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

IUPAC Name

(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione

Molecular Formula

C24H24N4O4

Molecular Weight

432.48

InChI

InChI=1S/C24H24N4O4/c1-16-14-17(7-8-19(16)32-2)22(29)20-21(18-6-3-4-9-26-18)28(24(31)23(20)30)12-5-11-27-13-10-25-15-27/h3-4,6-10,13-15,21,29H,5,11-12H2,1-2H3/b22-20+

InChI Key

CEKBHIWJHRTRDT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=N4)O)OC

solubility

not available
  • Kinase Inhibition

    The molecule possesses a heterocyclic core structure (pyrrol-2(5H)-one) which is a common feature in many known kinase inhibitors . Research could explore if this compound has inhibitory effects on specific kinases that are implicated in various diseases.

  • Antimicrobial Activity

    The imidazole and pyridine moieties present in the molecule are known to be present in various antifungal and antibacterial agents , . Studies could be conducted to assess the potential antimicrobial properties of this compound.

  • Medicinal Chemistry Lead Compound

    The complex and potentially bioactive structure of this molecule makes it a possible candidate for further medicinal chemistry development. By modifying different functional groups, researchers could create analogues with improved potency and selectivity for specific biological targets.

1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a pyrrolone moiety, and various aromatic substituents. Its molecular formula is C27H27N3O5C_{27}H_{27}N_{3}O_{5}, and it has a molecular weight of approximately 473.5 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry.

Due to its functional groups. Key reactions include:

  • Nucleophilic substitutions involving the imidazole nitrogen, which can react with electrophiles.
  • Hydrolysis of the ester or amide groups under acidic or basic conditions.
  • Oxidation of the hydroxyl group to form carbonyl compounds.
  • Condensation reactions with aldehydes or ketones to form more complex structures.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. It has been studied for:

  • Antimicrobial properties, showing effectiveness against various bacterial strains.
  • Anticancer activity, where it has demonstrated the ability to inhibit tumor growth in vitro.
  • Enzyme inhibition, particularly targeting enzymes involved in metabolic pathways relevant to diseases like diabetes and cancer.

These activities suggest that the compound could be developed into a lead candidate for drug discovery.

The synthesis of 1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the pyrrolone core through cyclization reactions involving appropriate precursors.
  • Introduction of the imidazole side chain via alkylation or coupling reactions.
  • Functionalization of the aromatic rings using electrophilic aromatic substitution or cross-coupling techniques.

These methods require careful optimization to achieve high yields and purity.

This compound has potential applications in several fields:

  • Pharmaceuticals: As a candidate for developing new antimicrobial or anticancer drugs.
  • Biochemistry: In studies involving enzyme activity modulation.
  • Material Science: As a precursor for synthesizing novel materials with specific electronic properties.

Its diverse structure allows for exploration in multiple research domains.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key points include:

  • Binding affinity studies with target proteins to determine its mechanism of action.
  • In vivo studies to evaluate pharmacokinetics and pharmacodynamics.
  • Toxicity assessments to ensure safety profiles are acceptable for potential therapeutic use.

Such studies help elucidate the compound's biological relevance and therapeutic potential.

Several compounds share structural similarities with 1-(3-(1H-imidazol-1-yl)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(3-(1H-imidazol-1-yl)propyl)-4-acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-oneC20H23N3O5C_{20}H_{23}N_{3}O_{5}Similar imidazole and

XLogP3

2.3

Dates

Last modified: 08-18-2023

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